molecular formula C22H18N4OS2 B2561246 2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)-N-phenylacetamide CAS No. 892415-48-4

2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)-N-phenylacetamide

Cat. No. B2561246
CAS RN: 892415-48-4
M. Wt: 418.53
InChI Key: LMZFSKGPUHWGLG-UHFFFAOYSA-N
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Description

The compound “2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)-N-phenylacetamide” is a complex organic molecule that contains several functional groups, including a thiazole ring, a pyridazine ring, and an acetamide group . Thiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Molecular Structure Analysis

The thiazole ring in the molecule is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physical and chemical properties of the specific compound would depend on the presence and position of the functional groups in the molecule.

Scientific Research Applications

Antioxidant Properties

Thiazole derivatives exhibit antioxidant activity, making them valuable in combating oxidative stress. Their ability to scavenge free radicals and protect cells from damage has implications for health and disease prevention .

Analgesic and Anti-Inflammatory Effects

Certain thiazole compounds demonstrate analgesic and anti-inflammatory properties. These molecules can alleviate pain and reduce inflammation, potentially aiding in the management of various conditions .

Antimicrobial and Antifungal Activity

Thiazoles have been investigated as antimicrobial and antifungal agents. They may inhibit the growth of bacteria and fungi, making them relevant for drug development and disease control .

Neuroprotective Potential

Some thiazole derivatives exhibit neuroprotective effects. These compounds could play a role in safeguarding neurons from damage and supporting brain health .

Antitumor and Cytotoxic Activity

Thiazoles have shown promise as antitumor agents. Researchers have explored their cytotoxic effects on cancer cells, particularly in prostate cancer .

Other Applications

Beyond the mentioned areas, thiazoles have been associated with antiviral, diuretic, anticonvulsant, and antihypertensive activities. Additionally, they are a parent material for various chemical compounds, including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .

properties

IUPAC Name

2-[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4OS2/c1-15-21(29-22(23-15)16-8-4-2-5-9-16)18-12-13-20(26-25-18)28-14-19(27)24-17-10-6-3-7-11-17/h2-13H,14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZFSKGPUHWGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C3=NN=C(C=C3)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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